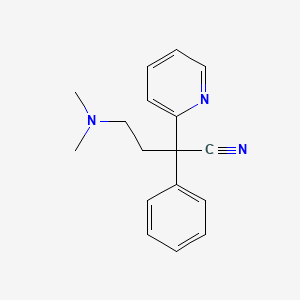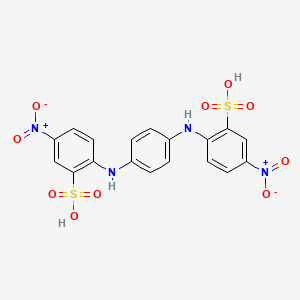
2,2'-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of nitro and sulfonic acid groups attached to a phenylenediimino core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by sulfonation and subsequent coupling reactions to introduce the phenylenediimino moiety. The reaction conditions often require controlled temperatures, specific catalysts, and careful handling of reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes using automated reactors. The use of continuous flow systems can enhance efficiency and safety. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
科学的研究の応用
2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid finds applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid involves its interaction with specific molecular targets. The nitro and sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, such as generating reactive oxygen species that can damage cellular components.
類似化合物との比較
Similar Compounds
2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid: Known for its unique combination of nitro and sulfonic acid groups.
2,2’-(1,4-Phenylenediimino)bis(4-nitrobenzenesulphonic) acid: Similar structure but with different positioning of nitro groups.
2,2’-(1,4-Phenylenediimino)bis(5-aminobenzenesulphonic) acid: Contains amino groups instead of nitro groups.
Uniqueness
2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields.
特性
CAS番号 |
80994-10-1 |
|---|---|
分子式 |
C18H14N4O10S2 |
分子量 |
510.5 g/mol |
IUPAC名 |
5-nitro-2-[4-(4-nitro-2-sulfoanilino)anilino]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O10S2/c23-21(24)13-5-7-15(17(9-13)33(27,28)29)19-11-1-2-12(4-3-11)20-16-8-6-14(22(25)26)10-18(16)34(30,31)32/h1-10,19-20H,(H,27,28,29)(H,30,31,32) |
InChIキー |
UPVRELAIXKJNNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



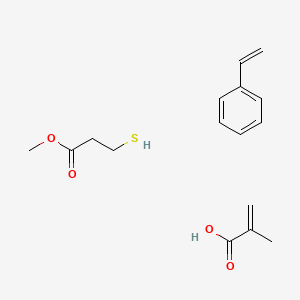
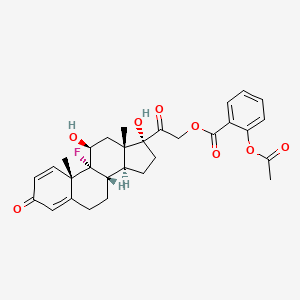
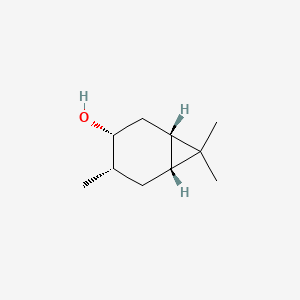

![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
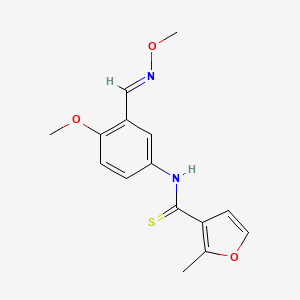
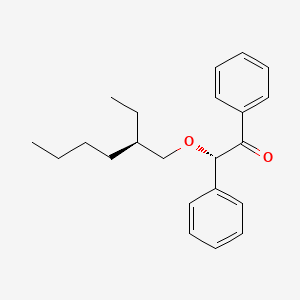

![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)
